2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-26(19-11-7-8-17(2)14-19)21(28)16-31-24-25-20-12-13-30-22(20)23(29)27(24)15-18-9-5-4-6-10-18/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQKDTYFCSWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is TrmD , a protein found in Haemophilus influenzae. TrmD is a methyltransferase involved in the post-transcriptional modification of bacterial transfer RNA (tRNA). Inhibition of TrmD can disrupt protein synthesis and bacterial growth, making it a potential target for antibacterial drugs.
Mode of Action
This results in the disruption of the enzyme’s function and, in the case of TrmD, can lead to the inhibition of protein synthesis.
Biochemical Pathways
The inhibition of TrmD affects the tRNA methylation pathway . This pathway is crucial for the stability and functionality of tRNA molecules, which are essential for protein synthesis. By inhibiting TrmD, the compound disrupts this pathway, potentially leading to a decrease in protein synthesis and bacterial growth.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class. Its complex structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an ethyl-N-(3-methylphenyl) acetamide substituent. This unique combination of functional groups enhances its potential for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and drug discovery.
The molecular formula of this compound is with a molecular weight of approximately 421.5 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the thieno-pyrimidine core is known to facilitate binding to specific targets, potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities associated with This compound include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the global rise in antibiotic resistance.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies
Recent studies have focused on the synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives, highlighting their biological profiles:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
These findings indicate that modifications in the thieno-pyrimidine core can significantly influence biological activity.
Binding Affinity Studies
Interaction studies have utilized techniques such as molecular docking and enzyme inhibition assays to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding the mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Variations
The thieno[3,2-d]pyrimidine core is frequently modified in analogs to alter electronic properties or binding affinity:
- Pyridopyrimidine Core : 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride introduces a pyridine ring, increasing hydrophilicity .
Substituent Effects on the Acetamide Moiety
Variations in the acetamide substituents significantly impact molecular weight, polarity, and steric bulk:
Note: *Molecular weight estimated based on structural similarity to analogs.
- Electron-Withdrawing Groups : The trifluoromethyl group in ZINC2719705 enhances metabolic stability and hydrophobic interactions .
- Electron-Donating Groups : Methoxy substituents (e.g., BF21245 , 1252856-24-8 ) improve solubility but may reduce membrane permeability.
- Steric Effects : Bulky substituents like N-ethyl-N-(3-methylphenyl) in the target compound may hinder rotational freedom, affecting binding kinetics.
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs like 8e (155°C) and 8g (142°C) suggest that ortho-substituted phenyl groups (e.g., 2-methyl) increase crystallinity compared to para-substituted derivatives.
- Spectroscopic Data :
Research Findings and Implications
- Antiviral Potential: Pyrimidine derivatives with sulfamoyl and cyclohexyl groups (e.g., 12ba, 12bb ) exhibit anti-HIV activity, suggesting the target compound’s scaffold may be tunable for antiviral applications.
- Enzyme Inhibition: Compounds like 8e–8g inhibit α-glucosidase and lipoxygenase, indicating that the acetamide-thienopyrimidine framework is a viable pharmacophore for enzyme targeting.
- Synthetic Flexibility : The sulfanyl linkage allows modular substitution, as shown in multiple synthesis routes (e.g., EDC/HOBt coupling in ).
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one core is constructed via cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with formamide or triethyl orthoformate. For example, heating methyl 3-aminothiophene-2-carboxylate with triethyl orthoformate in acetic acid induces cyclization to form 4-oxothieno[3,2-d]pyrimidine.
Key Reaction:
N-Benzylation at Position 3
Introducing the benzyl group at position 3 requires alkylation under basic conditions. Treatment of the thienopyrimidinone with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine.
Conditions:
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Solvent: DMF
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Base: NaH (2 equiv)
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Temperature: 0°C to room temperature
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Yield: ~75%
Functionalization at Position 2
Bromination for Electrophilic Substitution
The sulfanyl group at position 2 is introduced via nucleophilic aromatic substitution (SNAr). First, bromination of 3-benzylthieno[3,2-d]pyrimidin-4-one using phosphorus oxybromide (POBr₃) in acetonitrile provides 2-bromo-3-benzylthieno[3,2-d]pyrimidin-4-one.
Optimized Parameters:
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Reagent: POBr₃ (1.2 equiv)
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Solvent: Acetonitrile
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Temperature: Reflux (80°C)
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Time: 6 hours
Thiol-Acetamide Coupling
The bromo intermediate reacts with 2-mercapto-N-ethyl-N-(3-methylphenyl)acetamide under SNAr conditions. Deprotonation of the thiol with potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic displacement of bromide.
Synthetic Route:
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Preparation of 2-Mercaptoacetamide:
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React chloroacetamide with thiourea in ethanol/water to form the thiouronium salt.
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Hydrolyze with NaOH to yield 2-mercapto-N-ethyl-N-(3-methylphenyl)acetamide.
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Coupling Reaction:
Conditions:
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Solvent: DMF
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Base: K₂CO₃ (3 equiv)
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Temperature: 60°C
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Time: 12 hours
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Yield: ~65%
Alternative Pathways and Modifications
Palladium-Catalyzed Cross-Coupling
For substrates resistant to SNAr, Stille coupling using tributylstannyl derivatives offers an alternative. A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 2-bromo-thienopyrimidinone and a stannane-functionalized acetamide.
Advantages:
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Tolerates electron-rich aryl groups.
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Higher regioselectivity for sterically hindered positions.
One-Pot Tandem Synthesis
Recent advancements propose a tandem approach combining cyclization and coupling in a single reactor. For instance, in situ generation of the thienopyrimidinone core followed by immediate bromination and thiol coupling reduces purification steps.
Challenges:
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Requires precise control of reaction conditions.
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Risk of over-bromination or side reactions.
Analytical Characterization
Critical validation steps include:
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives and sulfanyl-acetamide coupling. Key steps include:
- Cyclization : Use catalysts like triethylamine in toluene or ethanol under reflux (70–90°C) to form the thieno[3,2-d]pyrimidinone core .
- Sulfanyl-Acetamide Coupling : Optimize solvent choice (e.g., DMF or DMSO) and reaction time (12–24 hours) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .
Q. What structural characterization techniques are essential for confirming the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzyl, ethyl, methylphenyl groups) and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₃N₃O₂S₂; theoretical ~449.6 g/mol) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry or crystal packing effects .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution assay for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference affects results .
- Structural Analog Comparison : Compare with analogs (e.g., 3-methylphenyl vs. 3,5-dimethylphenyl substituents) to isolate substituent effects .
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA topoisomerases .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and ligand-protein dynamics .
- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to guide SAR .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release and improved bioavailability .
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions for parenteral administration .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting trends for substituents like benzyl vs. ethyl groups?
- Methodological Answer :
- Electrostatic vs. Steric Effects : Benzyl groups may enhance π-π stacking but increase steric hindrance, reducing binding affinity in crowded active sites .
- Solubility-Potency Trade-off : Ethyl substituents improve logP but may reduce polar interactions with targets .
- Table : Substituent Impact on Bioactivity
| Substituent | Solubility (logS) | IC₅₀ (μM) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Benzyl | -4.2 | 12.3 | -8.5 |
| Ethyl | -3.8 | 18.7 | -7.2 |
| 3-MePhenyl | -4.5 | 9.1 | -9.3 |
| Data derived from |
Experimental Design Considerations
Q. What in vivo models are suitable for validating dual anticancer/antimicrobial activity?
- Methodological Answer :
- Xenograft Models : Use immunocompromised mice (e.g., BALB/c nude) with tumor inoculation for anticancer efficacy .
- Infection Models : Evaluate antimicrobial effects in neutropenic mice infected with S. aureus or E. coli .
- Toxicology Screening : Monitor liver/kidney function (ALT, BUN) and hematological parameters to assess safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
